molecular formula C17H17ClN6O B6585598 N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251678-42-8

N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B6585598
CAS No.: 1251678-42-8
M. Wt: 356.8 g/mol
InChI Key: IOVCSQSVBXZCOV-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a small-molecule compound featuring a pyrimidine-imidazole core with a 4-chlorobenzyl substituent and a dimethylamino group at the pyrimidine’s 6-position. Its molecular formula is C₁₈H₁₈ClN₅O, and its molecular weight is 363.83 g/mol. The compound’s structural uniqueness lies in its dual heterocyclic system, which is hypothesized to enhance binding affinity to kinase targets, particularly those implicated in cancer and inflammatory pathways .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-23(2)15-7-16(21-10-20-15)24-9-14(22-11-24)17(25)19-8-12-3-5-13(18)6-4-12/h3-7,9-11H,8H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVCSQSVBXZCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, also known by its CAS number 1251678-42-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₇H₁₇ClN₆O, with a molecular weight of 356.8 g/mol. The compound features a complex structure that includes an imidazole ring and a pyrimidine moiety, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₇ClN₆O
Molecular Weight356.8 g/mol
CAS Number1251678-42-8

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, which may include compounds similar to this compound. For instance, research indicates that certain analogs exhibit significant inhibitory activity against COX enzymes, which are crucial in the inflammatory process. In one study, several derivatives showed IC₅₀ values for COX-1 and COX-2 inhibition ranging from 19.45 μM to 42.1 μM, suggesting that modifications in the structure can enhance anti-inflammatory potency .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar nitrogenous heterocycles have demonstrated efficacy against various bacterial strains, including resistant strains. For example, benzimidazole derivatives have shown broad-spectrum antibacterial effects, indicating that modifications to the imidazole structure could yield compounds with significant antimicrobial properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that substituents on the pyrimidine and imidazole rings can significantly affect biological activity. Electron-donating groups tend to enhance anti-inflammatory effects, while certain substitutions can improve antimicrobial potency .

Key Findings on SAR

Substituent TypeEffect on Activity
Electron-donating groupsEnhance anti-inflammatory effects
Halogen substitutionsImprove antimicrobial potency

In Vivo Studies

In vivo assessments of similar compounds have demonstrated promising results in reducing inflammation in animal models. For example, studies utilizing carrageenan-induced paw edema models showed significant reductions in edema when treated with pyrimidine derivatives comparable to this compound. These results were comparable to established anti-inflammatory drugs like indomethacin .

Clinical Implications

The potential therapeutic applications of this compound extend beyond anti-inflammatory and antimicrobial activities. Its unique structural features suggest possible roles in treating various conditions, including cancer and autoimmune diseases. Further clinical investigations are warranted to explore these possibilities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and available pharmacological data.

Core Structure Analogues

2.1.1. N-(3-fluoro-4-methoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
  • Key Differences: Aryl Substituent: Replaces the 4-chlorophenylmethyl group with a 3-fluoro-4-methoxyphenyl moiety. Molecular Weight: 377.38 g/mol (vs. 363.83 g/mol for the parent compound) .
2.1.2. N-(3-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
  • Key Differences: Pyrimidine Substituent: Piperidin-1-yl replaces dimethylamino at the pyrimidine’s 6-position. Molecular Weight: 378.43 g/mol .

Substituent-Driven Variations

2.2.1. N-(2,4-dimethoxyphenyl)-1-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
  • Key Differences :
    • Aryl Substituent : 2,4-dimethoxyphenyl group introduces dual methoxy substitutions, likely enhancing lipophilicity.
    • Pyrimidine Substituent : 3-methylpiperidin-1-yl adds steric bulk and chirality, which could influence target selectivity.
    • Molecular Weight : 422.48 g/mol .
2.2.2. N-(5-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
  • Key Differences: Core Structure: Replaces the pyrimidine-imidazole system with a dihydroimidazole scaffold. Molecular Weight: 253.73 g/mol .

Data Table: Comparative Analysis of Analogues

Compound Name Aryl Group Pyrimidine Substituent Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes
N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide 4-chlorophenylmethyl Dimethylamino C₁₈H₁₈ClN₅O 363.83 Hypothesized kinase inhibitor
N-(3-fluoro-4-methoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide 3-fluoro-4-methoxyphenyl Dimethylamino C₁₈H₁₇FN₆O₂ 377.38 Improved metabolic stability
N-(3-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide 3-methoxyphenyl Piperidin-1-yl C₂₀H₂₂N₆O₂ 378.43 Enhanced steric selectivity
N-(2,4-dimethoxyphenyl)-1-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide 2,4-dimethoxyphenyl 3-methylpiperidin-1-yl C₂₂H₂₆N₆O₃ 422.48 High lipophilicity

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 4-chlorophenylmethyl group in the parent compound likely contributes to hydrophobic interactions in kinase binding pockets, while the dimethylamino pyrimidine may facilitate hydrogen bonding . Substitution with bulkier amines (e.g., piperidin-1-yl) reduces solubility but improves target selectivity, as seen in analogues from and .
  • Limitations: No direct comparative IC₅₀ or binding affinity data are available in the provided evidence, limiting mechanistic conclusions. Synthetic accessibility varies; analogues with complex substituents (e.g., 3-methylpiperidin-1-yl) may require multi-step synthesis .

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